Fluoren-9-ylmethyl hydrogen carbonate
Overview
Description
Fluoren-9-ylmethyl hydrogen carbonate is a carbonate ester.
Scientific Research Applications
Crystal Structure Analysis
- Molecular and Crystal Structures : Fluoren-9-ylmethyl hydrogen carbonate derivatives have been analyzed for their molecular and crystal structures. In one study, the crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine was examined, revealing a slightly pyramidalized molecular plane in the O=C—NH—Cα unit, indicating a reduction in the character of the sp2 hybrids in the molecular plane (Yamada, Hashizume, Shimizu, & Deguchi, 2008).
Chemical Synthesis
Hydroxy-group Protection : The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used for protecting hydroxy-groups in chemical synthesis, especially in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. This protection is beneficial due to its stability against a variety of acid- and base-labile conditions, and it can be conveniently removed without affecting other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982); (Gregar & Gervay-Hague, 2004).
Preparation of Amine Derivatives : Fluoren-9-ylmethyl hydrogen carbonate is used in the synthesis of amine derivatives, such as the preparation of 9-fluorenylmethyloxycarbonyl derivatives of hydroxyamino acids. These compounds are prepared in high yields, demonstrating the efficiency of fluoren-9-ylmethyl hydrogen carbonate in chemical synthesis (Paquet, 1982).
Biochemistry and Pharmacology
- Enzyme Activity : Research into the oxidative activity of enzymes on fluorene derivatives has been conducted. For instance, Phanerochaete chrysosporium, a fungus, has been shown to metabolize fluorene to 9-hydroxyfluorene via 9-fluorenone. This study provides insight into the biochemical pathways and enzyme activities involved in fluorene oxidation (Bogan, Lamar, & Hammel, 1996).
Physical Chemistry
- Study of Carbocations : Studies on substituted fluorenyl cations, such as 9-(diphenylmethyl)fluoren-9-yl cation, have been conducted to understand their transformation and the mechanics of hydrogen shift in these molecules. This research contributes to the broader understanding of carbocations in physical chemistry (Mladenova et al., 2001).
properties
IUPAC Name |
9H-fluoren-9-ylmethyl hydrogen carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVSGPRGVABAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoren-9-ylmethyl hydrogen carbonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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